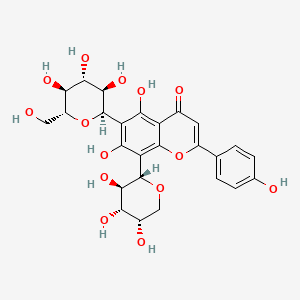
Sisapronil
Overview
Description
Sisapronil is a synthetic pharmaceutical molecule designed for the control of ectoparasites on cattle. It belongs to the phenylpyrazole class of compounds and is primarily used as a long-acting injectable ectoparasiticide. The compound is effective against cattle ticks, bot fly larvae, hornfly, and screwworm .
Mechanism of Action
Target of Action
Sisapronil, a member of the phenylpyrazole class of compounds , primarily targets ligand-gated chloride channels . These channels are particularly gated by the neurotransmitter gamma-aminobutyric acid (GABA) . The role of these channels is to regulate the transfer of chloride ions across cell membranes in insects or acari .
Mode of Action
This compound interacts with its targets by binding to the ligand-gated chloride channels . As a result, it blocks the pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the neurotransmitter GABA and its associated chloride channels . By blocking these channels, this compound disrupts the normal functioning of the nervous system in insects or acari . The downstream effects of this disruption include uncontrolled activity of the central nervous system and death of the parasites .
Pharmacokinetics
The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, have been studied in rats, dogs, and cynomolgus monkeys . Most of these investigations were done as part of toxicological studies . .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of the nervous system in insects or acari . By blocking the transfer of chloride ions across cell membranes, this compound induces uncontrolled activity of the central nervous system . This uncontrolled activity ultimately leads to the death of the parasites .
Biochemical Analysis
Biochemical Properties
Sisapronil binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter gamma-aminobutyric acid (GABA) . This non-competitive blocking of pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari leads to uncontrolled activity of the central nervous system and death of the parasites .
Cellular Effects
The cellular effects of this compound are primarily observed in insects or acari, where it disrupts the normal functioning of the central nervous system . It does this by blocking the transfer of chloride ions across cell membranes, which leads to uncontrolled neural activity and ultimately the death of the parasites .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ligand-gated chloride channels . These channels are typically gated by the neurotransmitter GABA . This compound non-competitively blocks the pre-synaptic and post-synaptic transfer of chloride ions across cell membranes in insects or acari . This results in uncontrolled activity of the central nervous system and death of the parasites .
Temporal Effects in Laboratory Settings
It is known that this compound accumulates in plasma up to 90 days, the last time point of sampling .
Dosage Effects in Animal Models
In animal models, the plasma concentrations of this compound were found to be dose-dependent, but less than dose proportional . In a study, groups of three male and three female fasted Beagle dogs were given a single intravenous this compound dose of 0.5, 1.5, or 5 mg/kg body weight .
Metabolic Pathways
It is known that this compound binds to ligand-gated chloride channels, particularly those gated by the neurotransmitter GABA .
Transport and Distribution
It is known that this compound is stored in the body fat of animals and is slowly released into the animal’s circulatory system and skin .
Subcellular Localization
Given its mechanism of action, it is likely that this compound interacts with ligand-gated chloride channels, which are typically located in the cell membrane .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sisapronil is synthesized through a series of chemical reactions involving various reagents and conditions. The synthesis typically involves the reaction of 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)-phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]-1H-pyrazole-3-carbonitrile with other chemical agents . The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using advanced equipment and technology. The process includes multiple steps such as reaction, purification, and crystallization to produce this compound in bulk quantities. The final product is subjected to rigorous quality control measures to ensure it meets the required standards .
Chemical Reactions Analysis
Types of Reactions
Sisapronil undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include hydrogen fluoride, pyridine, and methylene dichloride. The reactions are typically carried out under controlled temperatures and stirring conditions to ensure optimal results .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often intermediates or derivatives of this compound that have different chemical and physical properties .
Scientific Research Applications
Sisapronil has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in environmental testing and chemical analysis.
Biology: Studied for its effects on various biological systems, including its absorption, distribution, and excretion in animals.
Medicine: Investigated for its potential use in veterinary medicine as an antiparasitic agent.
Industry: Utilized in the development of new antiparasitic formulations and products
Comparison with Similar Compounds
Sisapronil is unique in its class due to its specific chemical structure and mechanism of action. Similar compounds include other phenylpyrazole derivatives such as fipronil and ethiprole. These compounds also act as ectoparasiticides but differ in their chemical properties and specific applications .
List of Similar Compounds
- Fipronil
- Ethiprole
- Pyriprole
This compound stands out due to its long-acting nature and effectiveness against a broad range of ectoparasites .
Properties
IUPAC Name |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-[2,2-difluoro-1-(trifluoromethyl)cyclopropyl]pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6Cl2F8N4/c16-6-1-5(14(20,21)22)2-7(17)10(6)29-11(27)9(8(3-26)28-29)12(15(23,24)25)4-13(12,18)19/h1-2H,4,27H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBAVKJPWXSLDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)(C2=C(N(N=C2C#N)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6Cl2F8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856225-89-3, 856225-90-6, 856225-91-7 | |
| Record name | Sisapronil [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225906 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sisapronil, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0856225917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SISAPRONIL, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/464VIA2UJG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8HTT8BIO11 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SISAPRONIL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1C8FLW58C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


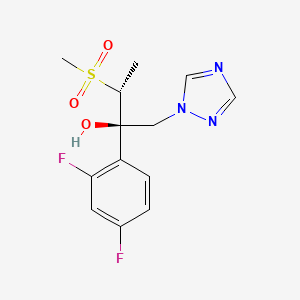
![(6aR,13bS)-11-chloro-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B1680907.png)
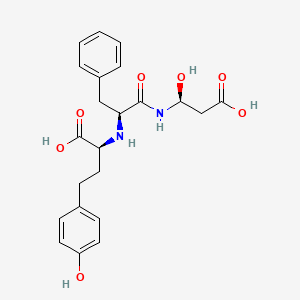
![4-[4-[4-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-2-pentan-3-yl-1,2,4-triazol-3-one](/img/structure/B1680909.png)
![2-[2-[(6-methoxy-3-methyl-2H-pyrazolo[3,4-b]quinolin-4-yl)amino]ethoxy]ethanol](/img/structure/B1680910.png)

![1,4,6,9-Tetramethylpyrido[3,2-G]quinoline-2,5,8,10-tetrone](/img/structure/B1680912.png)

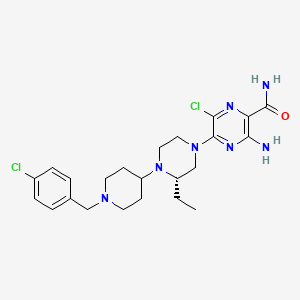
![2-(4-Cyclohexylpiperazin-1-yl)-2-[4-(4-methoxyphenyl)sulfinylphenyl]acetonitrile](/img/structure/B1680916.png)
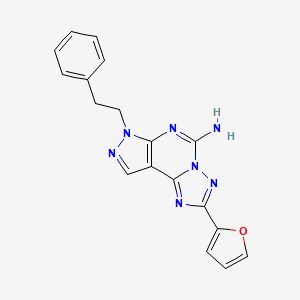
![(4S,4aS,10bS)-10b-(4-chlorophenyl)sulfonyl-7,10-difluoro-4-(2-methylsulfonylethyl)-2,4,4a,5-tetrahydro-1H-pyrano[3,4-c]chromene](/img/structure/B1680919.png)
